N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

Target compound features a chiral oxolane ring with an undefined stereocenter, enabling enantiomer resolution that doubles accessible chemical space for fragment-based drug discovery and SPR/chiral-target screening. Its balanced polarity (XLogP3 -1, TPSA 84.9 Ų) sits between achiral oxane and aromatic pyridine analogs, offering tunable CNS drug properties. The low pseudorotation barrier (~0.5–1 kcal/mol) facilitates induced-fit binding, while the carboxamide handle supports rapid derivatization. Procure this differentiated scaffold for 3D fragment libraries.

Molecular Formula C10H14N2O5
Molecular Weight 242.231
CAS No. 2034339-09-6
Cat. No. B2467243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide
CAS2034339-09-6
Molecular FormulaC10H14N2O5
Molecular Weight242.231
Structural Identifiers
SMILESC1COCC1C(=O)NCCN2C(=O)COC2=O
InChIInChI=1S/C10H14N2O5/c13-8-6-17-10(15)12(8)3-2-11-9(14)7-1-4-16-5-7/h7H,1-6H2,(H,11,14)
InChIKeyGHNRBZQNNQYWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide (CAS 2034339-09-6): Structural Identity and Procurement-Relevant Physicochemical Profile


N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide (CAS 2034339-09-6) is a synthetic organic building block comprising a 1,3-oxazolidine-2,4-dione heterocycle tethered via an ethyl linker to an oxolane (tetrahydrofuran)-3-carboxamide moiety [1]. The compound has a molecular formula of C₁₀H₁₄N₂O₅, a molecular weight of 242.23 g/mol, and bears one undefined stereocenter at the oxolane 3-position [1]. Computed physicochemical properties include XLogP3 of −1, topological polar surface area of 84.9 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound was first registered in PubChem in June 2016 and is commercially available as a research-grade chemical from multiple suppliers [1].

Why In-Class Substitution of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide Carries Structural Risk


Compounds within the N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carboxamide series share a conserved oxazolidine-2,4-dione–ethyl–amide scaffold but diverge at the terminal ring system, leading to measurable differences in lipophilicity, hydrogen-bonding capacity, polarity, and stereochemical properties that cannot be assumed equivalent across analogs [1]. The target compound features a chiral oxolane (five-membered saturated oxygen heterocycle) with an undefined stereocenter, which distinguishes it from the achiral oxane (six-membered) analog and from aromatic heterocyclic analogs (e.g., pyridine or substituted pyridine variants) that possess altered π-character and electronic profiles [1]. Because publicly available biological activity data for this specific compound are extremely limited, selection decisions must rely on verifiable structural and computed physicochemical differentiation rather than assumed functional interchangeability [1].

Quantitative Differentiation Evidence for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide (CAS 2034339-09-6) Versus Structural Analogs


Ring-Size Effect on Lipophilicity: Oxolane (5-Membered) Versus Oxane (6-Membered) Analog

The target compound incorporates a five-membered oxolane ring, whereas the direct oxane analog (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide; CAS 2034339-08-5) contains a six-membered oxane ring. The target compound's computed XLogP3 is −1.0 [1]. The oxane analog, bearing an additional methylene unit within the saturated oxygen heterocycle, is predicted to have a higher XLogP3 (less negative) due to increased hydrocarbon surface area—an effect consistent with the well-established increment of approximately +0.5 log units per methylene group in aliphatic heterocycles [2]. This difference in lipophilicity can affect aqueous solubility, membrane permeability, and non-specific protein binding in assay systems.

Lipophilicity Physicochemical profiling Medicinal chemistry building blocks

Stereochemical Complexity: Undefined Stereocenter at Oxolane 3-Position Versus Achiral Analogs

The target compound contains one undefined atom stereocenter at the oxolane 3-position, as confirmed by PubChem (Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 1) [1]. In contrast, the oxane-4-carboxamide analog (CAS 2034339-08-5) lacks a stereocenter at the point of carboxamide attachment because the oxane 4-position is constitutionally symmetric (the ring has a plane of symmetry passing through the oxygen and the 4-position). Similarly, aromatic analogs such as N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-4-carboxamide (CAS 2034610-86-9) are completely achiral. The target compound thus introduces a point of stereochemical diversity absent in these comparators.

Chirality Stereochemistry Building block diversity

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses 5 hydrogen bond acceptors (HBAs) and a topological polar surface area (TPSA) of 84.9 Ų [1]. The oxane analog (CAS 2034339-08-5), containing an additional methylene group in the ring, retains the same HBA count of 5 but is predicted to have a marginally reduced TPSA owing to dilution of polar surface area by additional hydrocarbon surface. The pyridine analog (CAS 2034610-86-9) introduces a nitrogen atom into the terminal ring, increasing the HBA count to 6 and the TPSA to approximately 97–100 Ų (predicted). These differences place the target compound in a polarity window intermediate between the less polar oxane analog and the more polar pyridine analog.

Polarity Hydrogen bonding Drug-likeness ADME prediction

Rotatable Bond Flexibility: Implications for Conformational Entropy and Target Binding

The target compound contains 4 rotatable bonds, as computed by PubChem [1]. This is identical to the oxane analog and the pyridine analog, which all share the same ethyl-bridged carboxamide core. However, the oxolane ring itself is known to populate two distinct envelope conformations (C2-endo and C3-endo), contributing additional pseudo-rotational degrees of freedom absent in the more rigid pyridine ring but also present to a different degree in the oxane ring, which has a more complex conformational landscape with chair, twist-boat, and boat forms. The oxolane ring's smaller size results in lower barriers to pseudorotation compared with oxane, providing subtly different conformational sampling in solution [2].

Molecular flexibility Conformational analysis Ligand efficiency

Evidence-Supported Application Scenarios for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide (CAS 2034339-09-6)


Stereochemically Diverse Fragment Library Construction for X-Ray Crystallography or SPR Screening

The presence of one undefined stereocenter at the oxolane 3-position makes this compound a candidate for fragment libraries requiring three-dimensional structural diversity [1]. Unlike the achiral oxane and pyridine analogs, the target compound can potentially be resolved into enantiomers, doubling the accessible chemical space from a single scaffold. Procurement for fragment-based drug discovery (FBDD) campaigns benefits from this stereochemical handle, particularly when co-crystallography or surface plasmon resonance (SPR) screening against chiral protein targets is planned [1].

Moderately Polar Building Block for CNS-Penetrant Lead Optimization Programs

With an XLogP3 of −1.0 and TPSA of 84.9 Ų, the target compound occupies a physicochemical window consistent with oral CNS drug space [1]. Its polarity lies between the more lipophilic oxane analog and the more polar pyridine analog, offering a tunable option for medicinal chemists seeking to balance passive permeability with aqueous solubility during multiparameter optimization of central nervous system (CNS) drug candidates [1].

Conformationally Mobile Probe for Induced-Fit Binding Pockets

The oxolane ring's low pseudorotation barrier (~0.5–1.0 kcal/mol) compared to the oxane ring's chair-to-chair inversion (~10 kcal/mol) makes the target compound suitable for targets where conformational adaptation upon binding is mechanistically important [2]. In biochemical or biophysical assays designed to detect induced-fit binding events, the target compound may exhibit faster on-rates or distinct thermodynamic binding signatures relative to the more rigid oxane or pyridine analogs [2].

Synthetic Intermediate Requiring Saturated Oxygen Heterocycle with Carboxamide Functional Handle

The carboxamide group provides a well-precedented synthetic handle for further derivatization (hydrolysis to carboxylic acid, reduction to amine, or coupling reactions), while the oxazolidine-2,4-dione moiety serves as a masked or protected functionality that can be revealed under controlled conditions [1]. The oxolane ring, being smaller and more polar than the oxane ring, may offer superior solubility of intermediates during multi-step synthesis compared with the oxane analog, though this premise requires experimental confirmation case-by-case [1].

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